2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is known for its unique structure, which includes a fused pyrrolo and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the reaction of 2-cyanomethyl-1,3-benzothiazol with aldehydes, followed by cycloaddition reactions . Another approach involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with various alkyl halides in the presence of anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo and pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce various alkylated derivatives of the compound .
Scientific Research Applications
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase B (Akt), which plays a crucial role in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Methotrexate: Another similar compound with applications in cancer treatment.
Various pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
What sets 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one apart is its specific substitution pattern and the resulting biological activities. Its ability to inhibit protein kinase B (Akt) with high selectivity makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-amino-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-3H,(H3,7,8,9,10,11) |
InChI Key |
OSQUWKMJSPWIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1C(=O)NC(=N2)N |
Origin of Product |
United States |
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